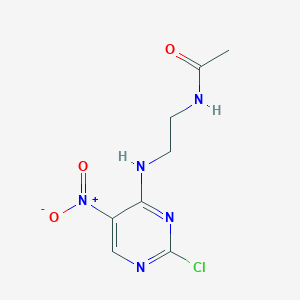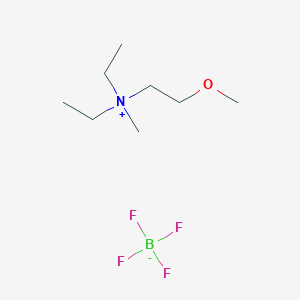
N,N-Diethyl-2-Methoxy-N-methylethan-1-aminiumtetrafluoroborat
Übersicht
Beschreibung
N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate is a quaternary ammonium salt with the molecular formula C8H20BF4NO. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is often used as an ionic liquid due to its stability and conductivity.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate is used as an ionic liquid and a phase-transfer catalyst. Its stability and conductivity make it ideal for use in electrochemical applications and as a solvent for various reactions.
Biology
In biological research, this compound is used in the study of ion channels and membrane transport due to its ability to interact with biological membranes. It is also used in the synthesis of biologically active compounds.
Medicine
In medicine, N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate is explored for its potential use in drug delivery systems. Its ionic nature allows it to form complexes with various drugs, enhancing their solubility and bioavailability.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for use in harsh industrial environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate typically involves the quaternization of N,N-diethyl-2-methoxy-N-methylethanamine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: N,N-diethyl-2-methoxy-N-methylethanamine and tetrafluoroboric acid.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The temperature is maintained at a moderate level, typically around 50-70°C.
Purification: The product is purified by recrystallization or other suitable methods to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Synthesis: Reactants are continuously fed into a reactor where the quaternization reaction occurs.
In-line Purification: The product is continuously purified using techniques such as distillation or crystallization.
Quality Control: The final product is subjected to rigorous quality control to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Complex Formation: It can form complexes with various metal ions, which is useful in catalysis and other applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium salts, while oxidation and reduction can lead to different oxidation states of the compound.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate involves its interaction with molecular targets such as ion channels and enzymes. The quaternary ammonium group allows it to bind to negatively charged sites on proteins and other biomolecules, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-2-methoxy-N-methylethan-1-aminium bis(trifluoromethylsulfonyl)amide
- N,N-Diethyl-2-methoxy-N-methylethan-1-aminium hexafluorophosphate
- N,N-Diethyl-2-methoxy-N-methylethan-1-aminium chloride
Uniqueness
N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate is unique due to its specific ionic properties and stability. Compared to other similar compounds, it offers better solubility in various solvents and higher thermal stability, making it more suitable for a wide range of applications.
Eigenschaften
IUPAC Name |
diethyl-(2-methoxyethyl)-methylazanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO.BF4/c1-5-9(3,6-2)7-8-10-4;2-1(3,4)5/h5-8H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAFCUDNRWHPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+](C)(CC)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20BF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630874 | |
| Record name | N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
464927-72-8 | |
| Record name | N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine](/img/structure/B1603255.png)
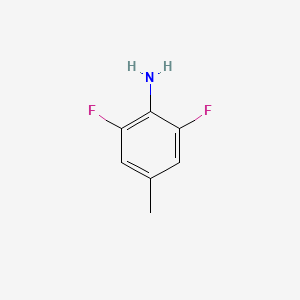
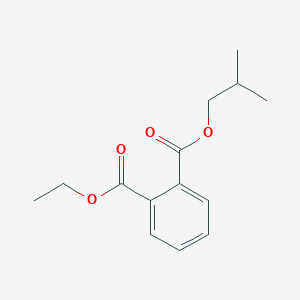
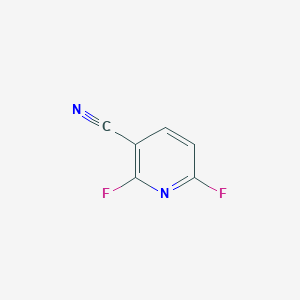
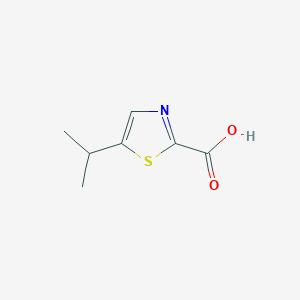

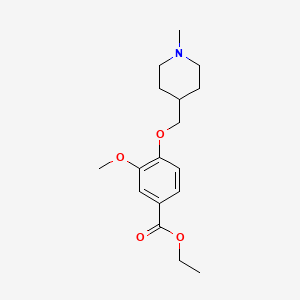
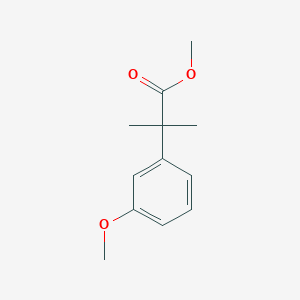
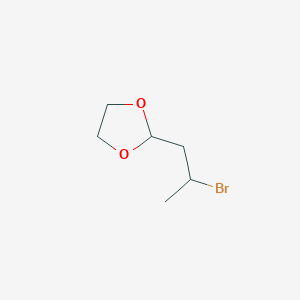
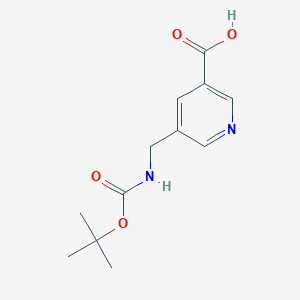
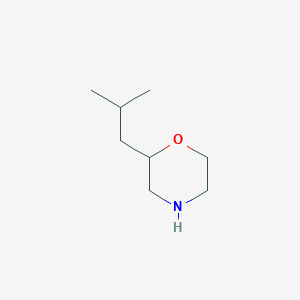
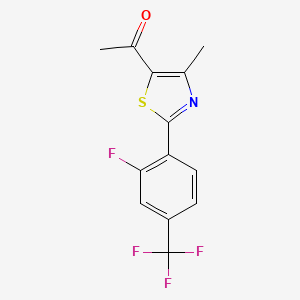
![4-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1603274.png)
